2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine
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Overview
Description
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine is a heterocyclic compound with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a fused ring system that includes both nitrogen and oxygen atoms, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetaldehyde in the presence of a base, leading to the formation of the oxazepine ring . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical and biological applications.
Scientific Research Applications
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine can be compared with other similar heterocyclic compounds, such as:
Pyrido[3,2-f][1,4]oxazepine: This compound has a similar structure but differs in the position of the nitrogen and oxygen atoms in the ring system.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have a different ring system but share some chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-8-7(10-3-1)6-9-4-5-11-8/h1-3,9H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODEMBJCAEKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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